2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c13-4-8-10(7-2-1-3-17-6-7)9(5-14)12(16)18-11(8)15/h1-3,6,10H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVQTKLWWJERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with thiopyran intermediates under controlled conditions. The reaction progress is often monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Structure and Composition
The molecular formula of 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile is , with a molecular weight of 255.30 g/mol. The compound exhibits distinct electronic and steric properties due to its unique structure.
Medicinal Chemistry
This compound has shown promise as a pharmacophore in drug design:
- Antimicrobial Activity : The compound exhibits effectiveness against various microbial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that it can inhibit cell proliferation in cancer cell lines by targeting specific metabolic pathways .
Case Study: Inhibition of eEF-2K
A significant study demonstrated that derivatives of this compound could act as reversible covalent inhibitors of eEF-2K, a potential target for cancer treatment. The mechanism involves binding to the active site cysteine residue (Cys-146), forming a thioimidate adduct that inhibits enzyme activity . This finding underscores the compound's potential in developing targeted cancer therapies.
Materials Science
The unique structure of this compound makes it suitable for developing new materials with specific electronic or optical properties. Its application in creating advanced materials could lead to innovations in electronics and photonics.
Biological Studies
The compound is also utilized in biological research to understand its interactions with macromolecules such as proteins and nucleic acids. These studies help elucidate its biological mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Substituent Effects on Properties
- Bromophenyl () and methylthiophenyl () substituents increase molecular weight and hydrophobicity, influencing membrane permeability in biological systems .
- Biological Activity: Compounds with methylthiophenyl (e.g., 4a) demonstrate potent inhibition of human tissue nonspecific alkaline phosphatase (TNAP), a target in oncology . Pyridine derivatives with thiophen-2-yl or fluorophenyl substituents exhibit antimicrobial activity against Gram-positive bacteria and Candida species, with inhibition zones of 12–16 mm .
Synthetic Utility :
Anticancer Potential
Dihydropyridine analogs like 4a () induce ROS-mediated DNA damage and apoptosis in cancer cells, with IC₅₀ values in the micromolar range. The target compound’s rigid thiopyran core may improve metabolic stability compared to dihydropyridines, though this remains untested .
Antimicrobial Activity
Pyridine derivatives with heteroaromatic substituents (e.g., thiophen-2-yl) show broad-spectrum antimicrobial effects . Structural similarities suggest the target compound could be modified to enhance such activity.
Crystallographic and Computational Studies
SHELX software () is widely used for refining crystal structures of small molecules like these compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationships .
Notes
Commercial Availability : Compounds like the 1-methylpyrrol-2-yl derivative (CAS 933838-32-5) are discontinued, underscoring the need for in-house synthesis pipelines .
Substituent Optimization : The choice of substituent (e.g., bromine for reactivity, methoxy for polarity) tailors compounds for specific applications, from drug discovery to materials science .
Biological Activity
2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound includes both pyridine and thiopyran rings, which contribute to its diverse reactivity and interaction with biological targets. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 255.30 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the reaction of pyridine derivatives with thiopyran intermediates. Common methods include:
- Cross-Recyclization : This method utilizes α-bromoketones or alkyl halides to generate various substituted compounds.
- Three-component Reactions : These involve the combination of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans with acetoacetanilides and alkylating reagents.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains.
- Anticancer Activity : Studies have demonstrated its potential to inhibit cell proliferation in cancer cell lines.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
Case Studies
- Antiproliferative Activity : In a study evaluating the antiproliferative effects on cancer cell lines (MGC-803, EC-109, PC-3), derivatives of this compound showed promising results compared to standard treatments like 5-FU .
- Mechanism of Action : The mechanism involves interaction with biological macromolecules, leading to apoptosis in cancer cells through the modulation of apoptosis-related proteins .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,6-Diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | C13H8Cl2N4S | Contains dichlorophenyl group; potential anticancer properties |
| 2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | C13H9ClN4S | Similar structure but different substitution pattern |
| 2,6-Diamino-4-(3-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile | C14H12N4OS | Features methoxy substitution; different reactivity profile |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes.
- Disruption of Cell Membranes : It can affect microbial cell membranes leading to cell death.
Q & A
Q. What are the standard synthetic protocols for preparing 2,6-diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving aryl aldehydes, thiourea, and malononitrile derivatives. A highly efficient protocol employs a nanomagnetic NH2.MIL-101(Fe)/ED catalyst, which facilitates the reaction under reflux in ethanol at 80°C for 2–4 hours. Key steps include:
- Catalyst Preparation : NH2.MIL-101(Fe) functionalized with ethylenediamine (ED) enhances basicity and recyclability .
- Reaction Monitoring : Track progress via TLC (ethyl acetate/hexane, 1:3) and purify via recrystallization (ethanol/DMF).
- Optimization : Adjust solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst loading (5–10 mol%) to improve yields (typically 70–85%) .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include:
- NH2 groups : Broad singlets at δ 6.8–7.2 ppm (<sup>1</sup>H) and δ 165–170 ppm (<sup>13</sup>C) .
- Thiopyran ring protons : Doublets at δ 4.2–4.5 ppm (<sup>1</sup>H) and δ 110–120 ppm (<sup>13</sup>C) .
- IR Spectroscopy : Confirm cyano (C≡N) stretches at 2200–2250 cm<sup>-1</sup> and NH2 bends at 1600–1650 cm<sup>-1</sup> .
- Mass Spectrometry : Look for [M+H]<sup>+</sup> peaks matching the molecular formula C12H8N6S .
Advanced Research Questions
Q. How can computational methods like DFT assist in understanding the electronic structure and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can:
- Predict Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyridinyl ring exhibits high electron density, making it susceptible to electrophilic substitution .
- Validate Geometry : Compare computed bond lengths/angles with X-ray crystallographic data (e.g., C-S bond: 1.68 Å) .
- Simulate Spectra : Match computed IR/NMR spectra with experimental data to resolve ambiguities .
Q. What strategies resolve contradictions in spectral data or crystallographic analysis for this compound?
Methodological Answer:
- Crystallographic Validation : Use single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms (e.g., 4H-thiopyran vs. 2H-thiopyran). For example, ORTEP diagrams at 50% probability confirm the flattened-boat conformation .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···N contacts) to explain packing anomalies .
- Comparative Spectroscopy : Repeat experiments in deuterated DMSO to eliminate solvent artifacts in NMR .
Q. What is the biological relevance of this compound’s structural motifs, and how can structure-activity relationships (SAR) be investigated?
Methodological Answer: The aminopyridine-thiopyran core shares structural homology with adenosine receptor agonists. To explore SAR:
- Functional Assays : Test affinity for adenosine A2B receptors using cAMP accumulation assays (EC50 values < 100 nM indicate partial agonism) .
- Docking Studies : Use homology models (e.g., hA2BAR) to simulate binding modes. The pyridinyl group may form π-π interactions with Phe<sup>168</sup> .
- Derivatization : Modify the pyridin-3-yl substituent (e.g., introduce halogens) to enhance selectivity .
Q. How can synthetic yields be improved through catalyst selection or solvent optimization?
Methodological Answer:
- Catalyst Screening : Compare NH2.MIL-101(Fe)/ED (85% yield) with traditional bases like piperidine (60–70% yield) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce recyclability. Ethanol balances yield and environmental impact .
- Design of Experiments (DoE) : Use factorial designs to optimize molar ratios (e.g., aldehyde:thiourea:malononitrile = 1:1.2:1.1) and temperature (70–90°C) .
Data Contradiction Analysis
Case Study : Conflicting <sup>13</sup>C NMR signals for the thiopyran ring (δ 110 vs. 120 ppm).
Resolution Protocol :
Repetition : Re-run NMR in DMSO-d6 to exclude solvent effects .
Computational Validation : Compare experimental shifts with DFT-calculated values (Δδ < 5 ppm acceptable) .
Alternative Techniques : Use X-ray crystallography to confirm bond hybridization (sp<sup>2</sup> vs. sp<sup>3</sup> carbons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
